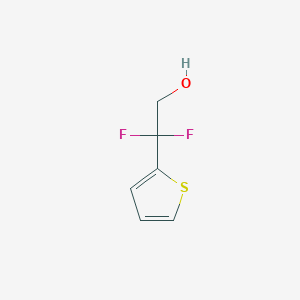

2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol

Description

Properties

Molecular Formula |

C6H6F2OS |

|---|---|

Molecular Weight |

164.18 g/mol |

IUPAC Name |

2,2-difluoro-2-thiophen-2-ylethanol |

InChI |

InChI=1S/C6H6F2OS/c7-6(8,4-9)5-2-1-3-10-5/h1-3,9H,4H2 |

InChI Key |

NDEUTRRJQQIIDM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C(CO)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Pathway Using Thiophene Derivatives and Fluorinated Reagents

- Starting Material: Thiophene derivatives, such as thiophene-2-carbaldehyde.

- Reagents: Fluorinated reagents like ClCF$$_2$$COONa (sodium chlorodifluoroacetate) or similar difluorination agents.

- Solvent System: Polar aprotic solvents (e.g., DMF) or mixtures like THF/water.

- Reaction Conditions: Heating at elevated temperatures (e.g., 90°C) under an inert atmosphere (e.g., nitrogen).

- Combine ClCF$$_2$$COONa with thiophene derivatives in DMF.

- Heat the reaction mixture at 90°C for 24 hours under nitrogen.

- After cooling, extract the product with ethyl acetate and purify it via flash column chromatography using a petroleum ether/ethyl acetate eluent.

- This method leverages the reactivity of fluorinated reagents to introduce difluoro groups adjacent to the hydroxyl group.

- The yield is typically high, and the reaction conditions are straightforward.

Reduction of Difluorinated Ketones

- Starting Material: 2,2-Difluoro-1-(thiophen-2-yl)ethan-1-one.

- Reagent: Sodium borohydride (NaBH$$_4$$).

- Solvent: Ethanol (EtOH).

- Reaction Conditions: Stirring at low temperature (0°C), followed by gradual warming to room temperature.

- Dissolve 2,2-difluoro-1-(thiophen-2-yl)ethan-1-one in ethanol at 0°C.

- Add NaBH$$_4$$ slowly and stir for 6 hours while allowing the temperature to rise to ambient conditions.

- Quench the reaction with HCl (2 M), extract with ethyl acetate, and purify by chromatography.

- This method is efficient for converting difluoroketones into their corresponding alcohols.

- The mild reduction conditions preserve the integrity of the thiophene ring.

One-Pot Difluorination and Alcohol Formation

Procedure:

This method combines difluorination and alcohol formation in a single step:

- React thiophene derivatives with fluorinated reagents in polar solvents like acetonitrile (MeCN).

- Use Selectfluor or similar electrophilic fluorinating agents under reflux conditions.

- Isolate the intermediate difluoroketone and reduce it in situ using NaBH$$_4$$.

- This one-pot approach simplifies the synthetic process by combining multiple steps into one workflow.

- It reduces handling of intermediates and minimizes potential losses during purification.

Photoredox Catalysis Approach

Procedure:

This modern approach uses visible-light-induced photoredox catalysis:

- Combine thiophene derivatives with fluorinated reagents in dry DMSO.

- Irradiate the reaction mixture with a violet LED light source at room temperature under an inert atmosphere.

- Purify the crude product by flash column chromatography.

- This method is operationally simple and environmentally friendly due to the use of light as an energy source.

- It allows precise control over regioselectivity and product yield.

Data Table: Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents | Solvent System | Temperature | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| Thiophene + Fluorinated Reagent | Thiophene derivatives | ClCF$$_2$$COONa | DMF | 90°C | ~65% | High yield; simple procedure |

| Reduction of Difluoroketones | 2,2-Difluoro-1-(thiophen-2-yl)-one | NaBH$$_4$$ | EtOH | 0–25°C | High | Mild reduction conditions |

| One-Pot Synthesis | Thiophene derivatives | Selectfluor + NaBH$$_4$$ | MeCN | Reflux | Moderate | Streamlined process |

| Photoredox Catalysis | Thiophene derivatives | Fluorinating agents | DMSO | Room temp | Variable | Eco-friendly; light-driven |

Notes on Optimization

- Choice of Solvent: Polar aprotic solvents like DMF or MeCN enhance reactivity but require careful handling due to toxicity concerns.

- Temperature Control: Maintaining consistent temperatures is crucial for high yields, particularly in reduction reactions or photoredox processes.

- Purification Techniques: Flash column chromatography remains the gold standard for isolating pure products.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding thiophene derivative.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

Substitution: Nucleophiles such as amines or thiols can react with the difluoromethyl group under basic conditions.

Major Products Formed:

Oxidation: 2,2-Difluoro-2-(thiophen-2-yl)ethanone.

Reduction: Thiophene-2-ethyl alcohol.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol is used as a building block in organic synthesis. It can be employed in the preparation of complex molecules and as a precursor for the synthesis of fluorinated compounds .

Biology: In biological research, this compound can be used to study the effects of fluorinated groups on biological activity. It may serve as a probe to investigate enzyme interactions and metabolic pathways .

Medicine: Its unique structure can be exploited to design drugs with improved pharmacokinetic properties .

Industry: In the materials science industry, this compound can be used in the development of advanced materials, including polymers and electronic devices .

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Key Observations :

- Fluorination Impact: The difluoro substitution increases molecular weight by ~34 g/mol compared to non-fluorinated analogs (e.g., 1-(thiophen-2-yl)ethan-1-ol) and enhances lipophilicity .

- Heterocyclic Influence : Pyridine and imidazole substituents introduce basic nitrogen atoms, improving solubility in polar solvents compared to thiophene derivatives .

Reactivity and Functionalization

Oxidation Behavior

- 1-(Thiophen-2-yl)ethan-1-ol: Readily oxidized to 1-(thiophen-2-yl)ethanone using Bi(NO₃)₃/keto-ABNO catalysts under aerobic conditions (94% yield in gram-scale reactions) . The absence of fluorine likely facilitates deprotonation during oxidation.

Enzymatic Resolution

- (R)-2-(Phenylamino)-1-(thiophen-2-yl)ethan-1-ol: Resolved with 95% enantiomeric excess using RasADH F205V, highlighting the compatibility of thiophene-containing alcohols with biocatalysts . Fluorinated analogs may exhibit altered enantioselectivity due to steric effects.

Fluorination Strategies

- Electrophilic Fluorination: Analogous compounds (e.g., 2,2-difluoro-2-(pyridin-3-yl)-1-(thiophen-2-yl)ethanone) are synthesized using LiHMDS and N-fluorobenzenesulfonimide (NFSi) at −78°C .

- Nucleophilic Displacement: Ethyl 2-bromo-2,2-difluoroacetate reacts with heteroaryl iodides (e.g., 5-iodo-2-methoxypyrimidine) in the presence of copper powder to form difluoroethanol derivatives .

Biological Activity

2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol (CAS: 1443500-45-5) is an organic compound featuring a difluorinated ethyl alcohol moiety attached to a thiophene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

The molecular formula of this compound is C6H4F2OS, with a molecular weight of 178.16 g/mol. The presence of fluorine atoms and the thiophene ring contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : Research indicates that this compound may inhibit enzymes involved in inflammatory pathways. For instance, it has been shown to inhibit microsomal prostaglandin E synthase 1 (mPGES-1), which plays a crucial role in prostaglandin E2 (PGE2) biosynthesis.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The mechanism involves interference with protein synthesis and cell wall integrity .

Pharmacological Effects

The pharmacological effects of this compound include:

Anti-inflammatory Properties

The inhibition of mPGES-1 leads to decreased levels of PGE2, a pro-inflammatory mediator. This suggests potential applications in treating inflammatory conditions.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antibacterial activity against Gram-positive bacteria. For example, it shows effective minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Enterococcus faecalis .

Case Studies

- Inhibition Studies : A study evaluated the effect of various concentrations of this compound on bacterial growth. The results indicated that at concentrations ranging from 15.625 to 62.5 μM, the compound effectively inhibited bacterial growth in vitro, demonstrating its potential as an antimicrobial agent .

| Bacterial Strain | MIC (μM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625 – 62.5 | Bactericidal |

| Enterococcus faecalis | 62.5 – 125 | Bacteriostatic |

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship (SAR) has revealed that modifications to the thiophene ring and fluorine substituents can significantly enhance or diminish biological activity. Compounds with optimal fluorination patterns exhibited improved enzyme inhibition and antimicrobial properties .

Q & A

Q. What are the established synthetic routes for 2,2-difluoro-2-(thiophen-2-yl)ethan-1-ol, and how can reaction efficiency be optimized?

The compound is typically synthesized via base-mediated reactions or transition metal-catalyzed cross-coupling. For example, base-mediated nucleophilic substitution using thiophene derivatives and fluorinated precursors can yield the target alcohol. Reaction efficiency is optimized by controlling temperature (e.g., 0–60°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reactants. Catalytic systems, such as palladium complexes, may enhance regioselectivity and reduce byproduct formation .

Q. How is structural characterization performed using spectroscopic and crystallographic methods?

- NMR Spectroscopy : Key signals include the thiophene protons (δ ~7.0–7.4 ppm in NMR) and fluorinated carbons (δ ~100–120 ppm in NMR). The hydroxyl proton appears as a broad singlet (~δ 3.0–5.0 ppm) .

- X-ray Crystallography : Programs like SHELXL refine crystal structures by analyzing diffraction data. For example, SHELX algorithms resolve hydrogen bonding between the hydroxyl group and fluorine atoms, critical for confirming stereochemistry .

Q. What are the solubility and stability considerations for this compound under laboratory conditions?

The compound exhibits moderate solubility in polar solvents (e.g., ethanol, acetone) and limited solubility in water. Stability is influenced by moisture and light; storage in inert atmospheres (argon/nitrogen) at –20°C is recommended. Degradation byproducts, such as oxidized thiophene derivatives, should be monitored via HPLC .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic and steric effects of fluorine substitution?

Density Functional Theory (DFT) calculations reveal that fluorine atoms increase electronegativity at the β-carbon, stabilizing intermediates in nucleophilic reactions. Steric effects from the thiophene ring and fluorine substituents are modeled using molecular orbital simulations to predict regioselectivity in derivatization reactions .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental NMR shifts and predicted values may arise from dynamic rotational barriers in the thiophene ring. Multi-technique validation (e.g., -DEPT, HSQC, and NOESY) clarifies ambiguities. For crystallographic inconsistencies, SHELXD’s dual-space algorithms improve phase resolution in twinned crystals .

Q. How can byproduct formation in fluorination reactions be minimized?

Common byproducts include defluorinated alcohols or thiophene ring-opened derivatives. Strategies include:

Q. What role does the thiophene moiety play in biological or materials science applications?

The thiophene ring enhances π-stacking in organic semiconductors and coordination with metal ions in catalytic systems. In medicinal chemistry, its electronic profile influences binding affinity to enzymatic targets, though specific bioactivity data for this compound requires further study .

Methodological Considerations

Q. How are reaction intermediates monitored in real-time during synthesis?

In situ techniques like ReactIR or LC-MS track intermediates (e.g., fluorinated ketones or epoxides). For example, ReactIR identifies C–F bond formation at ~1100 cm, while LC-MS quantifies transient species with mass-to-charge ratios matching predicted intermediates .

Q. What protocols ensure reproducibility in crystallographic data collection?

- Use high-resolution detectors (e.g., CCD or EIGER) for accurate intensity measurements.

- Apply multi-scan corrections (SADABS) to mitigate absorption effects.

- Validate refinement with R-factor convergence (<5%) and Hirshfeld surface analysis .

Data Contradiction Analysis

Q. How are conflicting results in fluorine substitution kinetics reconciled?

Discrepancies in reaction rates between studies often stem from solvent polarity or counterion effects. For example, fluoride ions in DMSO accelerate SN2 mechanisms, while bulky counterions (e.g., tetrabutylammonium) favor SN1 pathways. Meta-analyses using Arrhenius plots differentiate solvent-driven vs. steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.